2-Isopropyl-3,5-dimethylpyrazine
Description
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5-dimethyl-2-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3 |
InChI Key |
CXHJEDDBVQXOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-3,5-dimethylpyrazine often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including 2-Isopropyl-3,5-dimethylpyrazine .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert dihydropyrazines to pyrazines.
Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .
Major Products Formed
The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .
Scientific Research Applications
Flavor Chemistry
1. Wine Industry
2-Isopropyl-3,5-dimethylpyrazine is recognized for its role in the flavor profile of certain wines. It can contribute to both desirable and undesirable flavors, particularly the "ladybug taint," which occurs when the compound is present due to contamination by the Harmonia axyridis beetle during grape processing. Research indicates that this compound is detected at very low thresholds in wine, significantly influencing sensory perception and overall wine quality .
2. Food Flavoring
The compound is utilized as a flavoring agent due to its unique aroma, which resembles that of roasted or cooked vegetables. Its incorporation into food products can enhance flavor complexity, making it an attractive additive in culinary applications. The compound's sensory characteristics are studied to optimize its use in various food formulations .
Agricultural Applications
1. Biocontrol Agent
Recent studies have highlighted the potential of 2-isopropyl-3,5-dimethylpyrazine as a biocontrol agent against soilborne plant pathogens. For instance, research involving Lysobacter capsici AZ78 demonstrated that volatile organic compounds (VOCs) produced by this bacterium, including 2-isopropyl-3,5-dimethylpyrazine, effectively suppressed the growth of pathogenic fungi. This suggests a promising avenue for integrating such compounds into sustainable agricultural practices .
2. Antimicrobial Properties
The antimicrobial properties of pyrazines have been extensively studied. Specifically, 2-isopropyl-3,5-dimethylpyrazine has shown efficacy against various bacterial strains, including E. coli and Ralstonia solanacearum. The compound's ability to inhibit bacterial growth highlights its potential as a natural preservative or antimicrobial agent in food preservation and agricultural applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isopropyl-3,5-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it can activate olfactory receptors, leading to the perception of its characteristic aroma . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Methoxy Groups: Ethyl/isopropyl substituents enhance roasted or nutty notes (e.g., 2-ethyl-3,5-dimethylpyrazine in tea ), while methoxy groups (e.g., 2-methoxy-3,5-dimethylpyrazine) impart musty or earthy aromas .
- Isomerism : Structural isomers like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine exhibit divergent biological activities. The former attracts fire ants as a bait enhancer, while the latter is their natural alarm pheromone .
Formation Pathways and Thermal Stability
Pyrazines are primarily formed via Maillard reactions, Strecker degradation, or microbial activity. Formation conditions vary:
Biological Activity
2-Isopropyl-3,5-dimethylpyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of 2-Isopropyl-3,5-dimethylpyrazine, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C9H12N2
- Molecular Weight : 164.20 g/mol
- Structure : The compound contains a pyrazine ring with isopropyl and dimethyl substitutions at specific positions.
Biological Activity Overview
Research indicates that 2-Isopropyl-3,5-dimethylpyrazine exhibits various biological activities, primarily focusing on its antimicrobial properties. Below are key findings from recent studies:
Antimicrobial Activity
-
Bactericidal Effects :
- A study demonstrated that 2-Isopropyl-3,5-dimethylpyrazine showed significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 0.6% .
- The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
-
Antifungal Properties :
- In vitro assays revealed that the compound effectively inhibited the growth of various fungi, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .
- The antifungal activity is attributed to the compound's ability to interfere with fungal cell wall synthesis and function .
Table 1: Antimicrobial Activity of 2-Isopropyl-3,5-dimethylpyrazine
| Microorganism | Concentration (µg/mL) | Effect |
|---|---|---|
| E. coli | 600 | Bactericidal |
| Staphylococcus aureus | 500 | Bacteriostatic |
| Candida albicans | 250 | Fungistatic |
| Aspergillus niger | 125 | Fungicidal |
Table 2: Comparative Antimicrobial Potency
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Isopropyl-3,5-dimethylpyrazine | E. coli | 600 |
| 2,5-Dimethylpyrazine | E. coli | 300 |
| Tetramethylpyrazine | Staphylococcus aureus | 500 |
The biological activity of 2-Isopropyl-3,5-dimethylpyrazine is thought to involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Case Studies
- Study on Soilborne Pathogens :
-
Clinical Implications :
- Research exploring the potential therapeutic applications of this pyrazine derivative has shown promise in treating infections caused by resistant bacterial strains. Further clinical trials are necessary to validate these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
